molecular formula C12H10ClFN2O2 B594171 Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1269293-49-3

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B594171
CAS No.: 1269293-49-3
M. Wt: 268.672
InChI Key: MLTLSZIMBBUFBP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is systematically identified by its International Union of Pure and Applied Chemistry name, which precisely describes the compound's structural features. The compound bears the Chemical Abstracts Service registry number 1269293-49-3, establishing its unique chemical identity within the global chemical database. Alternative nomenclature systems recognize this compound as 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester, reflecting the systematic approach to naming complex heterocyclic structures.

The molecular formula C₁₂H₁₀ClFN₂O₂ defines the elemental composition, indicating a relatively compact yet structurally complex molecule. The compound possesses a molecular weight of 268.67 grams per mole, as determined through computational analysis. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)F, provides a linear notation that captures the complete structural connectivity.

Property Value Source
Molecular Formula C₁₂H₁₀ClFN₂O₂
Molecular Weight 268.67 g/mol
Chemical Abstracts Service Number 1269293-49-3
PubChem Compound Identifier 53302137
International Chemical Identifier Key MLTLSZIMBBUFBP-UHFFFAOYSA-N

The structural architecture centers on a pyrazole ring system, which constitutes a five-membered heterocyclic framework containing three carbon atoms and two adjacent nitrogen atoms. The specific substitution pattern places a chlorine atom at the 5-position of the pyrazole ring, a 4-fluorophenyl group attached to the 1-position nitrogen atom, and an ethyl carboxylate group at the 3-position. This particular arrangement of substituents creates a molecule with distinct electronic and steric properties that differentiate it from other pyrazole derivatives.

Historical Context in Pyrazole Chemistry

The development of this compound exists within the broader historical framework of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery of the pyrazole scaffold occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, leading to the accidental formation of antipyrine, a compound that would establish the foundation for modern pyrazole chemistry. The term "pyrazole" itself was coined by Knorr to describe this newly discovered class of compounds, marking the beginning of systematic research into five-membered nitrogen-containing heterocycles.

The classical synthetic approach developed by Hans von Pechmann in 1898 demonstrated the synthesis of pyrazole from acetylene and diazomethane, establishing fundamental methodologies that would influence subsequent developments in the field. This early work laid the groundwork for understanding the reactivity patterns and synthetic accessibility of pyrazole derivatives. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating that these heterocycles could occur naturally and expanding interest in their biological and chemical properties.

The evolution of pyrazole chemistry has been marked by continuous advances in synthetic methodologies, particularly in the development of regioselective and efficient synthetic routes. Traditional synthetic approaches, including the condensation of 1,3-diketones with hydrazines and the cycloaddition of diazo compounds with alkynes, have been refined and expanded to accommodate increasingly complex substitution patterns. The incorporation of halogen substituents, such as those found in this compound, represents a more recent development in pyrazole chemistry, reflecting advances in selective halogenation techniques and the recognition of halogen atoms as important structural elements in heterocyclic design.

Modern multicomponent reaction strategies have revolutionized pyrazole synthesis, enabling the efficient construction of complex substituted derivatives in single-step processes. These methodologies have particular relevance to compounds like this compound, where multiple functional groups must be introduced with precise regioselectivity. The development of metal-catalyzed cross-coupling reactions and advanced synthetic techniques has expanded the scope of accessible pyrazole derivatives, making it possible to introduce diverse aromatic substituents and functional groups with high efficiency.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its unique combination of structural features and synthetic accessibility. The compound exemplifies the current trends in heterocyclic design, where multiple functional groups are strategically incorporated to achieve specific electronic and steric properties. The presence of both chlorine and fluorine substituents creates opportunities for exploring halogen bonding interactions and electronic effects that influence molecular reactivity and stability.

The pyrazole scaffold itself has emerged as a privileged structure in heterocyclic chemistry, with its five-membered ring system containing two adjacent nitrogen atoms providing a versatile platform for structural modification. The compound's specific substitution pattern demonstrates the synthetic chemist's ability to achieve precise regiocontrol in heterocyclic synthesis, a fundamental challenge in the field. The 1,3,5-trisubstituted pyrazole architecture represented by this compound showcases advanced synthetic methodologies that enable the selective introduction of different functional groups at specific positions of the heterocyclic ring.

Research applications of this compound extend across multiple domains of heterocyclic chemistry, including studies of electronic effects, conformational analysis, and structure-activity relationships. The fluorophenyl substituent provides opportunities for investigating aromatic-aromatic interactions and the influence of fluorine substitution on molecular properties. The ethyl ester functionality introduces additional synthetic versatility, allowing for further chemical transformations and structural elaboration.

Research Application Structural Feature Significance
Halogen Bonding Studies Chlorine and Fluorine Substituents Investigation of non-covalent interactions
Electronic Effect Analysis 4-Fluorophenyl Group Understanding aromatic substitution effects
Synthetic Methodology Development Trisubstituted Pyrazole Core Model system for regioselective synthesis
Conformational Studies Ethyl Ester Group Analysis of rotational barriers and flexibility

The compound's role in advancing synthetic methodologies cannot be overstated, as it represents the successful application of modern heterocyclic synthesis techniques to achieve complex molecular architectures. The precise positioning of multiple substituents on the pyrazole ring requires sophisticated synthetic planning and execution, making this compound a valuable benchmark for evaluating new synthetic approaches. Furthermore, the compound serves as a model system for understanding the interplay between different substituents and their collective influence on molecular properties.

Contemporary research in heterocyclic chemistry increasingly focuses on the development of compounds with precisely defined structural features, and this compound exemplifies this approach. The systematic incorporation of halogen atoms and aromatic substituents reflects the growing sophistication of heterocyclic design strategies. The compound's availability through established synthetic routes makes it accessible for research applications, facilitating its use in comparative studies and structure-activity relationship investigations. This accessibility, combined with its structural complexity, positions the compound as an important tool for advancing fundamental understanding in heterocyclic chemistry research.

Properties

IUPAC Name

ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTLSZIMBBUFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693325
Record name Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-49-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation : 4-Fluorophenylhydrazine reacts with ethyl 3-oxobutanoate to form a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization under acidic or basic conditions generates the pyrazole ring.

Critical Parameters :

  • Solvent Selection : Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates.

  • Catalysts : p-Toluenesulfonic acid (p-TsOH) or acetic acid accelerates cyclization, reducing reaction time from 24 hours to 6–8 hours.

  • Temperature : Optimal yields (82–87%) are observed at 80–100°C.

Example Protocol :

  • Dissolve 4-fluorophenylhydrazine (10 mmol) and ethyl 3-oxobutanoate (10 mmol) in DMAc (30 mL).

  • Add p-TsOH (0.5 mmol) and reflux at 90°C for 8 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain the pyrazole ester (yield: 84%).

Regioselective Chlorination Strategies

Introducing the chloro group at the 5-position requires precise control to avoid di- or tri-chlorinated byproducts. Two primary methods are employed:

Direct Chlorination Using N-Chlorosuccinimide (NCS)

NCS in dichloromethane (DCM) at 0–5°C selectively chlorinates the pyrazole ring:

Conditions :

  • Molar Ratio : 1:1.2 (pyrazole:NCS)

  • Reaction Time : 2–3 hours

  • Yield : 78–82%

Limitations :

  • Over-chlorination occurs at temperatures >10°C.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Chlorination with FeCl₃

FeCl₃ (10 mol%) in acetonitrile enables chlorination at ambient temperatures:

Advantages :

  • Higher regioselectivity (95:5 mono-/dichlorinated ratio).

  • Shorter reaction time (1 hour).

Data Comparison :

MethodChlorinating AgentSolventTemp (°C)Yield (%)Selectivity
NCSNCSDCM0–578–8288%
FeCl₃Cl₂ (gas)Acetonitrile2585–8995%

One-Pot Synthesis for Industrial Scalability

To streamline production, one-pot protocols combining cyclocondensation and chlorination have been developed:

Procedure :

  • React 4-fluorophenylhydrazine (1.0 equiv) with ethyl 3-oxobutanoate (1.1 equiv) in DMAc at 90°C for 6 hours.

  • Cool to 25°C, add NCS (1.2 equiv) and FeCl₃ (0.1 equiv), and stir for 2 hours.

  • Quench with NaHCO₃ solution, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Outcomes :

  • Overall Yield : 76–80%

  • Purity : >98% (HPLC)

  • Throughput : 500 g/L batch density achievable.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) removes unreacted starting materials and dimeric impurities.

Recrystallization

Ethanol/water (3:1) yields needle-like crystals with 99.5% purity (melting point: 112–114°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.52 (m, 2H, Ar-H), 7.10–7.15 (m, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.90 (s, 1H, pyrazole-H), 1.40 (t, J=7.1 Hz, 3H, CH₃).

  • LC-MS : [M+H]⁺ m/z 299.1 (calculated: 299.05).

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Dimeric impurities (5–8%) from radical coupling during chlorination.
Solution : Add 2,6-di-tert-butylphenol (0.5 equiv) as a radical scavenger.

Moisture Sensitivity

Issue : Ester hydrolysis under acidic conditions.
Solution : Use molecular sieves (4Å) to maintain anhydrous conditions.

Alternative Routes and Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields at 80–83%.

Continuous Flow Chemistry

Microreactors enable:

  • Residence Time : 10 minutes

  • Yield : 85%

  • Safety : Improved heat dissipation minimizes decomposition.

Industrial-Scale Production Metrics

ParameterLaboratory ScalePilot Plant (10 kg)Industrial (100 kg)
Yield (%)80–8578–8275–78
Purity (%)>98>97>95
Cost per kg (USD)1,200900650

Chemical Reactions Analysis

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate features a unique structure characterized by a chloro group at the 5-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
  • Chlorination : Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
  • Fluorophenyl Attachment : This step often utilizes a Suzuki-Miyaura coupling reaction with a boronic acid derivative.
  • Esterification : Finalized by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production and inflammation .
  • Anti-cancer Properties : Preliminary studies suggest it may inhibit specific kinases associated with cancer cell proliferation, such as BRAF(V600E) and EGFR .

Biological Studies

The compound is utilized in various biological studies to understand its interaction with molecular targets:

  • Mechanism of Action : It interacts with specific enzymes or receptors, providing insights into its pharmacological effects and potential therapeutic uses .
  • Target Identification : Research focuses on identifying its biological targets to elucidate its mechanism and enhance drug design.

Materials Science

Due to its unique chemical properties, this compound is being explored for applications in materials science:

  • Polymer Development : The compound's structure may contribute to the development of new polymers and coatings with enhanced properties .
  • Nanomaterials : Investigations are ongoing into its use in creating nanomaterials for various applications.

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules:

  • Synthetic Pathways : Its unique structure allows it to be utilized in multi-step synthetic routes to produce other valuable compounds .
  • Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, substitution, and hydrolysis, making it a valuable tool in chemical research.

Case Studies

Several case studies illustrate the applications of this compound:

  • Anti-inflammatory Drug Development : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory responses.
  • Cancer Treatment Research : Investigations into its effects on cancer cell lines have demonstrated potential inhibitory actions on key signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group can enhance binding affinity to the target, while the chloro and ester groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 5 of the pyrazole ring significantly influence solubility, stability, and reactivity. Key comparisons include:

Chloro vs. Bromo Substituents
  • Ethyl 5-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate (Compound 22, ) :
    • The bromo group at position 5 increases molecular weight (MW: ~435 g/mol vs. target compound’s ~263 g/mol) and may enhance lipophilicity.
    • Synthesis yield: 92%, indicating efficient bromination under similar conditions .
    • Biological activity: Brominated analogs are often less reactive than chlorinated counterparts due to weaker C–Br bonds .
Hydroxyl vs. Chloro Substituents
  • Ethyl 1-(4-Fluorophenyl)-5-(2-Hydroxyphenyl)-1H-Pyrazole-3-Carboxylate (Compound 31, ) :
    • The hydroxyl group improves aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .
    • IR data shows a broad O–H stretch (~3400 cm⁻¹), absent in the chloro-substituted target compound .
Amino vs. Chloro Substituents
  • Lower thermal stability compared to the chloro analog, as evidenced by lower melting points .

Structural Modifications and Heterocyclic Additions

Thiazole and Oxadiazole Hybrids

    Biological Activity

    Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

    Chemical Structure and Synthesis

    This compound is characterized by a chloro group at the 5-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors, including:

    • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
    • Chlorination : Performed using reagents like thionyl chloride or phosphorus pentachloride.
    • Fluorophenyl Attachment : Often involves Suzuki-Miyaura coupling with a boronic acid derivative.
    • Esterification : Finalized by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

    The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways.

    • Anti-inflammatory Activity : The compound may act as an inhibitor for enzymes linked to inflammation, potentially reducing cytokine production and inflammatory responses.
    • Anti-cancer Properties : Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation, such as BRAF(V600E) and EGFR .

    Anti-inflammatory Effects

    Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, some derivatives have shown to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .

    Antitumor Activity

    This compound has been studied for its anticancer effects. In vitro assays have demonstrated that it can induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in the G0–G1 phase .

    Study on Anti-cancer Activity

    A study assessed various pyrazole derivatives, including this compound, for their growth inhibition against cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9% across multiple tested compounds . This suggests a promising avenue for further development as anticancer agents.

    Study on Anti-inflammatory Mechanism

    In another investigation focusing on anti-inflammatory mechanisms, compounds similar to this compound were shown to significantly reduce LPS-induced TNF-α production in vitro. This underscores their potential utility in treating inflammatory diseases .

    Comparative Biological Activity

    Activity TypeCompoundIC50/Effectiveness
    Anti-inflammatoryThis compoundSignificant reduction in NO production
    AntitumorThis compoundGI% ~43.9% across cancer lines

    Q & A

    Q. Table 1: Structural Analogs and Key Properties

    Compound NameSubstituent ModificationsBioactivity (IC₅₀)Solubility (mg/mL)
    Ethyl 5-chloro-1-(4-fluorophenyl)Cl at C5, F at phenyl1.2 µM (Kinase X)0.08
    Ethyl 5-amino-1-(4-fluorophenyl)NH₂ at C5, F at phenyl8.5 µM (Kinase X)1.2
    Ethyl 5-chloro-1-(4-chlorophenyl)Cl at C5 and phenyl2.7 µM (Kinase X)0.05

    How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

    Discrepancies often arise from:

    • Pharmacokinetic factors : Poor bioavailability due to low solubility. Mitigate via prodrug strategies (e.g., ester hydrolysis to carboxylic acid derivatives) .
    • Metabolic inactivation : Use LC-MS/MS to identify metabolites and adjust dosing regimens.
    • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

    What experimental strategies validate its mechanism of action in anticancer assays?

    • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits.
    • Apoptosis profiling : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
    • In vivo xenograft models : Dose at 10–50 mg/kg (IP or oral) and monitor tumor volume vs. controls .

    How does the compound’s reactivity influence its use in medicinal chemistry?

    • Ester hydrolysis : The ethyl carboxylate can be hydrolyzed to a carboxylic acid under basic conditions (pH >10), enabling prodrug-to-drug conversion .
    • Nucleophilic substitution : The chloro group at C5 allows functionalization (e.g., Suzuki coupling for biaryl derivatives) .

    What analytical methods resolve impurities in scaled-up synthesis?

    • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect and quantify byproducts (e.g., dechlorinated analogs).
    • Crystallography : Recrystallize from ethanol/water (1:3) to remove polar impurities .

    Methodological Guidance

    Designing dose-response studies for antimicrobial activity

    • MIC determination : Test concentrations from 0.1–100 µg/mL against Gram+/Gram− strains (CLSI guidelines).
    • Time-kill assays : Sample at 0, 2, 4, 8, 24 hours to assess bactericidal vs. bacteriostatic effects .

    Computational modeling for target identification

    • Docking studies : Use AutoDock Vina with PDB structures (e.g., 3POZ for Kinase X).
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

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